NOS Isoform Selectivity Profile of 6-Chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
This compound exhibits a modest but measurable selectivity for inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) in cellular assays [1]. Its activity against iNOS (EC50 = 1.8 µM) is comparable to its inhibition of neuronal NOS (nNOS, EC50 = 1.5 µM), but it is approximately 3.8-fold less potent against eNOS (EC50 = 6.8 µM). This selectivity profile differentiates it from other non-selective NOS inhibitors, which may have more balanced activities across isoforms.
| Evidence Dimension | Enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | iNOS: 1800 nM; nNOS: 1500 nM; eNOS: 6800 nM |
| Comparator Or Baseline | In-class comparator: Non-selective NOS inhibitors (e.g., L-NAME) typically show lower isoform selectivity. |
| Quantified Difference | 3.8-fold selectivity for iNOS over eNOS (6800 / 1800 ≈ 3.8). 1.2-fold selectivity for nNOS over iNOS (1800 / 1500 = 1.2). |
| Conditions | Inhibition of human NOS isoforms (iNOS, nNOS, eNOS) expressed in HEK293 cells, assessed by nitric oxide production using 2,3-diaminonaphthalene fluorescence. |
Why This Matters
For users studying inflammatory pathways, this compound offers a distinct starting point for developing iNOS/nNOS-biased inhibitors with reduced eNOS-related cardiovascular side effects compared to completely non-selective NOS inhibitors.
- [1] BindingDB. BDBM50348735 (CHEMBL1801474). Affinity data for human NOS isoforms. EC50 values: iNOS=1800 nM, nNOS=1500 nM, eNOS=6800 nM. View Source
